N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine;oxalic acid
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine;oxalic acid is a compound that combines an amine with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and monitoring the progress of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The oxalic acid moiety can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine
- N-[(2,3-dimethoxyphenyl)methyl]butan-2-amine
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine is unique due to its specific combination of a dimethoxyphenyl group with a pentan-3-amine backbone, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]pentan-3-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-5-12(6-2)15-10-11-8-7-9-13(16-3)14(11)17-4;3-1(4)2(5)6/h7-9,12,15H,5-6,10H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWROIBQAVXULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C(=CC=C1)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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